molecular formula C15H12BrNO B1197868 N-bromo-N-(9H-fluoren-2-yl)acetamide CAS No. 41098-69-5

N-bromo-N-(9H-fluoren-2-yl)acetamide

Cat. No.: B1197868
CAS No.: 41098-69-5
M. Wt: 302.16 g/mol
InChI Key: ZBMOLYAVAJIDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bromo-N-(9H-fluoren-2-yl)acetamide is a specialized chemical reagent designed for advanced research applications, particularly in the field of synthetic organic chemistry and biochemistry. Its molecular structure, which integrates a bromoacetyl group onto the fluorene scaffold, makes it a valuable intermediate for the synthesis of more complex molecules. A primary research application of this compound is anticipated to be in the automated synthesis of N-bromoacetyl-modified peptides . These modified peptides are critical reagents for preparing synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides . The bromoacetyl moiety is highly reactive toward sulfhydryl groups, enabling specific conjugation with cysteine-containing peptides and proteins to create stable thioether linkages. This controlled conjugation is fundamental in developing targeted immunogens, vaccines, and other therapeutic candidates . The fluorene component of the molecule provides a rigid, hydrophobic core that can influence the physical and binding properties of the resulting conjugates. Researchers value this compound for its potential to facilitate studies in protein-protein interactions, enzyme inhibition, and the construction of defined peptide architectures. It is essential to handle this material with care, adhering to all laboratory safety protocols. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41098-69-5

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

N-bromo-N-(9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12BrNO/c1-10(18)17(16)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3

InChI Key

ZBMOLYAVAJIDJK-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Br

Synonyms

2-(alpha-bromoacetylamino)fluorene
2-(bromoacetylamino)fluorene
2-bromo-N-(2-fluorenyl)acetamide
Br-AAF

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between N-bromo-N-(9H-fluoren-2-yl)acetamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
This compound C₁₅H₁₁BrNO ~293.16* Bromine on acetamide nitrogen Expected higher reactivity due to Br's electronegativity; no direct data Estimated
2-Acetamidofluorene (base compound) C₁₅H₁₃NO 223.27 No bromine MP: 192–196°C; toxic (T)
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide C₁₅H₉BrF₃NO 354.98 Bromine on fluorene C9; trifluoroacetamide MP: Not reported; H302 (harmful if swallowed)
N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide C₁₅H₁₂Br₂N₂O 396.08 Amino and dibromo on fluorene ring Potential photolytic byproduct; no activity data
N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide C₁₅H₁₀BrNO₂ 316.15 Bromine on C7; ketone at C9 Solubility: Not specified; research use only
N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide C₁₅H₆BrF₃N₂O₄ 423.12 Bromo, nitro, trifluoro substituents High purity (99%); industrial raw material

*Estimated based on parent compound (2-acetamidofluorene) with Br addition.

Q & A

Q. What are the optimal synthetic routes for preparing N-bromo-N-(9H-fluoren-2-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of brominated fluorenyl acetamides typically involves bromination of precursor acetamides or direct substitution reactions. Key steps include:

  • Bromination : Use of brominating agents (e.g., N-bromosuccinimide) under controlled temperatures (0–25°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Yield Optimization : Reaction time (4–24 hours) and stoichiometric ratios (1:1.2 acetamide:brominating agent) are critical .

Example Protocol:

Dissolve N-(9H-fluoren-2-yl)acetamide in dry dichloromethane.

Add N-bromosuccinimide (1.2 eq) under nitrogen at 0°C.

Warm to room temperature, stir for 12 hours.

Quench with aqueous Na₂S₂O₃, extract with DCM, and purify via silica gel chromatography.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use C18 columns with acetonitrile/water gradients; retention time compared to standards .
    • TLC : Monitor reaction progress using silica plates (ethyl acetate/hexane eluent) .
  • Structural Confirmation :
    • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: fluorenyl protons (δ 7.2–8.1 ppm), acetamide methyl (δ 2.1 ppm), and bromine-induced deshielding .
    • Mass Spectrometry : ESI-MS expected m/z: [M+H]⁺ ≈ 316 (based on molecular formula C₁₅H₁₀BrNO) .

Critical Note:
Discrepancies in purity values (e.g., 95% vs. 99%) across studies highlight the need for orthogonal validation methods (e.g., combining HPLC with elemental analysis) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazard Classification : Brominated acetamides may exhibit carcinogenicity analogous to 2-acetylaminofluorene (2-AAF), requiring strict PPE (gloves, lab coats, fume hoods) .
  • Storage : Store at -80°C in anhydrous DMSO for long-term stability (6 months); avoid repeated freeze-thaw cycles .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated acetamides?

Methodological Answer:

  • Data Collection : Use SHELXL for refinement; high-resolution (<1.0 Å) data ensures accurate bromine positioning .
  • Challenges : Heavy bromine atoms cause absorption errors; apply multi-scan corrections during data integration .
  • Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

Case Study :
For N-(9-bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide (CAS 1537-15-1), SHELXL refinement confirmed planar fluorenyl geometry and Br···O halogen bonding .

Q. What metabolic pathways are hypothesized for this compound, and how can bioactivation risks be assessed?

Methodological Answer:

  • Bioactivation : Cytochrome P450 enzymes may oxidize the fluorenyl ring, generating reactive epoxides or quinone intermediates (similar to 2-AAF) .
  • In Vitro Assays :
    • Use liver microsomes + NADPH to simulate Phase I metabolism.
    • Detect metabolites via LC-MS/MS; compare to 2-AAF’s known carcinogenic pathways .
  • Toxicity Screening : Ames test for mutagenicity; bromine may enhance DNA alkylation potential .

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Methodological Answer:

  • Root Cause Analysis :
    • Reagent Quality : Trace moisture degrades brominating agents; use anhydrous conditions .
    • Analytical Variability : Cross-validate HPLC with NMR integration (e.g., acetamide methyl proton area) .
  • Case Example :
    • Study A reports 70% yield (room temperature, 24 hours) .
    • Study B achieves 85% yield (0°C, 48 hours) .
    • Resolution: Lower temperatures reduce side reactions, justifying extended reaction times .

Recommendation : Publish detailed experimental logs (temperature gradients, solvent batches) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.